molecular formula C22H30N2O5 B4429727 1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine

1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No. B4429727
M. Wt: 402.5 g/mol
InChI Key: LIHISZZYTADCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine, also known as FETP, is a chemical compound that has been studied for its potential use in scientific research. FETP has been found to have various biochemical and physiological effects, and its mechanism of action is not fully understood.

Mechanism of Action

The exact mechanism of action of 1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine is not fully understood. However, it has been found to have an affinity for the serotonin 5-HT1A receptor, which may be responsible for its antidepressant and anxiolytic effects. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF, which may be responsible for its neuroprotective effects. It has also been found to have anxiolytic and antidepressant effects, possibly through its interaction with the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine has several advantages for use in lab experiments. It has been found to be highly selective for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for further research on 1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine. One area of interest is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of depression, anxiety disorders, and other psychiatric conditions. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

Scientific Research Applications

1-(2-furylmethyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.

properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-4-26-19-14-17(15-20(27-5-2)21(19)28-6-3)22(25)24-11-9-23(10-12-24)16-18-8-7-13-29-18/h7-8,13-15H,4-6,9-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHISZZYTADCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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